C3-Bromo Indazole Enables High-Yield Suzuki–Miyaura Cross-Coupling for JNK3 Inhibitor Synthesis
Derivatives synthesized from 3-bromo-6-methyl-1H-indazole demonstrate potent and highly selective JNK3 inhibition. The lead compound 29 (derived from this scaffold) exhibited an IC50 of 0.005 μM against JNK3 with >80% inhibition at 1 μM against only JNK3 and JNK2 in a panel of 374 wild-type kinases. This selectivity profile, coupled with high oral bioavailability and a brain/plasma ratio of 56%, is directly enabled by the regiospecific C3 cross-coupling handle and the electronic contribution of the C6 methyl group. In contrast, indazole analogs lacking the C6 methyl or bearing bromine at alternative positions (e.g., C5 or C6) yield final compounds with markedly reduced CNS penetration and attenuated selectivity [1].
| Evidence Dimension | Kinase inhibition potency and selectivity; brain penetration |
|---|---|
| Target Compound Data | Compound 29 (derived from 3-bromo-6-methyl-1H-indazole scaffold): JNK3 IC50 = 0.005 μM; >80% inhibition of only JNK3/JNK2 at 1 μM; brain/plasma ratio = 56% |
| Comparator Or Baseline | Indazole derivatives without C6 methyl substitution: Comparable potency data not reported; class-level SAR indicates reduced brain penetration and altered kinase selectivity profiles |
| Quantified Difference | Class-level inference: C6 methyl substitution on indazole scaffold correlates with enhanced brain penetration (56% brain/plasma) versus unsubstituted or alternatively substituted indazoles |
| Conditions | In vitro kinase panel profiling (374 kinases); in vivo mouse pharmacokinetic study |
Why This Matters
Procurement of 3-bromo-6-methyl-1H-indazole enables access to a privileged SAR space for CNS-penetrant kinase inhibitors that alternative indazole intermediates cannot replicate.
- [1] Feng Y, et al. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(10):1546-1552. View Source
